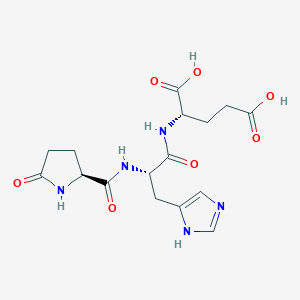
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid
描述
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid is a chiral, multifunctional organic compound characterized by:
- Core structure: A pentanedioic acid backbone with three stereogenic centers (S-configuration at all positions).
- 5-oxopyrrolidine-2-carboxamido: A cyclic amide (lactam) contributing to conformational rigidity and protease resistance. Pentanedioic acid: Enhances hydrophilicity and ionic interactions.
属性
分子式 |
C16H21N5O7 |
|---|---|
分子量 |
395.37 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H21N5O7/c22-12-3-1-9(19-12)14(25)21-11(5-8-6-17-7-18-8)15(26)20-10(16(27)28)2-4-13(23)24/h6-7,9-11H,1-5H2,(H,17,18)(H,19,22)(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t9-,10-,11-/m0/s1 |
InChI 键 |
KBSNOMPSUOFJMM-DCAQKATOSA-N |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid typically involves multi-step organic synthesis. One common approach is the formation of the imidazole ring through oxidative rearrangement of imidazoles using oxidation sources like singlet oxygen or dimethyldioxirane (DMDO) . The pyrrolidine ring can be synthesized from aryl amidines and ketones under transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable organic reactions that can be optimized for yield and purity. Flow microreactor systems may be employed to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazol-4-ones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The imidazole and pyrrolidine rings can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include singlet oxygen, DMDO for oxidation, and various reducing agents for reduction reactions. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazol-4-ones .
科学研究应用
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, influencing various biochemical processes. The pyrrolidine ring may also play a role in modulating the compound’s biological activity .
相似化合物的比较
Structural Analogues from Pharmacopeial Standards
The Pharmacopeial Forum (2017) lists compounds with overlapping structural motifs but distinct substituents (Table 1) :
Key Observations :
- Imidazole vs.
- Lactam vs.
Physicochemical Properties
While direct data for the target compound is unavailable, inferences can be drawn from analogues:
生物活性
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid, a complex compound featuring imidazole and pyrrolidine moieties, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, particularly in anticancer and antimicrobial contexts.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 266.25 g/mol. Its structure incorporates critical functional groups that contribute to its biological activity, including an imidazole ring known for its role in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related 5-oxopyrrolidine derivatives, suggesting that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells.
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. In vitro assays using the MTT method demonstrated that specific derivatives reduced the viability of A549 cells significantly, with some compounds showing lower cytotoxicity towards non-cancerous cells, indicating a selective action against cancerous tissues .
- Case Study : In a comparative study, several derivatives were tested against A549 cells. Compound 21, with specific structural modifications, exhibited the highest potency, reducing cell viability to 66% compared to untreated controls. Notably, it maintained a favorable toxicity profile in non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored, particularly against multidrug-resistant bacteria.
- Pathogen Targets : Studies have demonstrated effectiveness against strains such as Staphylococcus aureus and Klebsiella pneumoniae, which are notorious for their resistance to conventional antibiotics .
- Testing Methodology : Antimicrobial activity was assessed through disc diffusion and broth microdilution methods, revealing that certain derivatives inhibited bacterial growth at low concentrations. The structure-activity relationship indicated that modifications in the side chains significantly impacted efficacy against resistant strains .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 Lung Cancer Cells | 100 | |
| Antimicrobial | MRSA | 32 | |
| Antimicrobial | Klebsiella pneumoniae | 16 |
Discussion
The biological activity of this compound is promising, particularly in oncology and infectious disease contexts. The dual action against cancer cells and resistant bacteria positions this compound as a candidate for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


